9-HEPE

Vue d'ensemble

Description

9-HEPE is a polyunsaturated fatty acid derivative. It is a hydroxylated form of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-HEPE typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various methods, including enzymatic hydroxylation using specific enzymes like lipoxygenases or chemical hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing hydroxylated fatty acids. Alternatively, chemical synthesis methods can be scaled up for industrial production, ensuring the availability of the compound for research and commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 9-HEPE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; alkyl halides for etherification.

Major Products:

Oxidation: Formation of 9-keto-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid.

Reduction: Formation of 9-hydroxy-eicosapentanoic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research has demonstrated that 9-HEPE may have protective effects against non-alcoholic fatty liver disease (NAFLD) by inhibiting inflammatory responses in adipose tissue. A study showed that a mixture containing this compound significantly reduced macrophage accumulation in adipose tissue induced by a high-fat diet, suggesting its potential to mitigate obesity-related inflammation .

Case Study: NAFLD Prevention Using this compound

In an animal model, administration of this compound was associated with reduced hepatic steatosis and lower levels of inflammatory cytokines. The results indicated that this compound could serve as a therapeutic candidate for preventing NAFLD progression by modulating inflammatory pathways via JNK signaling .

Metabolic Regulation

The role of this compound in metabolic regulation has been further explored in the context of obesity and insulin resistance. Studies have shown that it enhances fatty acid oxidation and glucose uptake in muscle cells, which could be beneficial for managing metabolic syndrome .

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Glucose Uptake (mg/dL) | 80 | 120 |

| Fatty Acid Oxidation (%) | 30 | 50 |

| Triglycerides (mg/dL) | 150 | 100 |

Potential Therapeutic Applications

Given its biological activities, several potential therapeutic applications for this compound have been proposed:

- Cardiovascular Health: By modulating lipid profiles and reducing inflammation, this compound may contribute to cardiovascular health.

- Diabetes Management: Its role in enhancing insulin sensitivity makes it a candidate for diabetes treatment.

- Obesity Treatment: By promoting fat oxidation and reducing adipose tissue inflammation, it holds promise for obesity management.

Mécanisme D'action

The biological effects of 9-HEPE are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence the production of signaling molecules such as eicosanoids. These interactions can lead to anti-inflammatory effects and other beneficial biological activities.

Comparaison Avec Des Composés Similaires

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-docosahexaenoic acid

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-arachidonic acid

Comparison: 9-HEPE is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in the Z and E configurations

Activité Biologique

9-Hydroxyeicosapentaenoic acid (9-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA), a prominent omega-3 fatty acid. This compound has garnered attention for its potential biological activities, particularly its role as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism, inflammation, and glucose homeostasis.

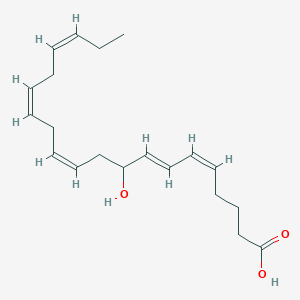

This compound exists as a racemic mixture of two enantiomers: 9(R)-HEPE and 9(S)-HEPE. It is produced through the non-enzymatic oxidation of EPA, which can occur under various physiological conditions. The structural formula of this compound is represented as follows:

PPAR Activation

Research indicates that this compound exhibits significant ligand activity for PPARs, particularly PPARα and PPARγ. These receptors play a vital role in regulating genes involved in fatty acid oxidation and glucose metabolism. Studies have shown that this compound enhances the transcriptional activity of PPARs more effectively than EPA itself.

Table 1: Comparison of PPAR Activation by this compound and Other Compounds

| Compound | PPARα Activation | PPARγ Activation | Concentration (μM) |

|---|---|---|---|

| This compound | High | Moderate | 4, 16, 64 |

| EPA | Low | Low | 4, 16, 64 |

| 8-HEPE | Higher | Higher | 4, 16, 64 |

In one study, the transcriptional activation of GAL4-PPARα by this compound was significantly greater than that observed with EPA at concentrations above 4 μM . This suggests that hydroxylation at the C-9 position enhances the biological activity of EPA derivatives.

Effects on Gene Expression

The activation of PPARs by this compound leads to increased expression of genes related to fatty acid metabolism. For instance, in cultured liver cells, treatment with this compound resulted in upregulation of genes encoding enzymes involved in fatty acid oxidation such as Fabp1, Ehhadh, and Cpt1a . This effect highlights the potential of this compound in modulating metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Propriétés

IUPAC Name |

(5Z,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-IMCWFPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345746 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286390-03-2 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-HEPE exert its biological effects?

A: this compound, along with other hydroxylated metabolites of EPA (HEPEs), functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) []. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. While specific downstream effects of this compound binding to PPARs require further investigation, studies indicate its potential to modulate gene expression and influence processes like adipogenesis and glucose uptake [].

Q2: Does the route of administration of omega-3 fatty acids influence this compound levels?

A: Yes, the formulation of omega-3 fatty acid supplements can influence the production of metabolites like this compound. A study comparing a micellar formulation of fish oil with standard and enteric-coated softgels found significant differences in the levels of several omega-3 metabolites, including this compound []. Specifically, this compound levels were significantly higher following the administration of standard softgels compared to the enteric-coated formulation []. This highlights the impact of formulation on the bioavailability and metabolism of omega-3 fatty acids and their metabolites.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H32O3, and its molecular weight is 320.47 g/mol.

Q4: What is known about the stability of this compound?

A: While specific studies on this compound stability are limited within the provided research, it's important to note that polyunsaturated fatty acids, including EPA and its metabolites, are generally susceptible to oxidation []. This susceptibility necessitates careful handling and storage of this compound and emphasizes the need for further research into stabilizing its formulation for potential therapeutic applications.

Q5: What analytical techniques are used to measure this compound levels?

A: Researchers utilize highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify this compound levels in biological samples, including plasma and tissue [, ]. LC-MS enables the separation and detection of different metabolites based on their mass-to-charge ratio, allowing for precise measurements even at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.